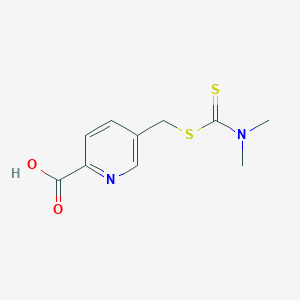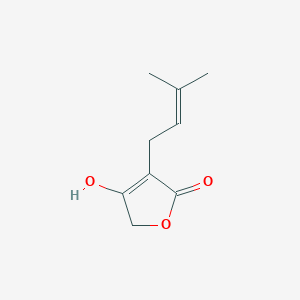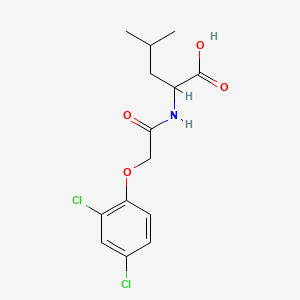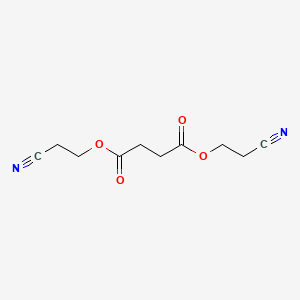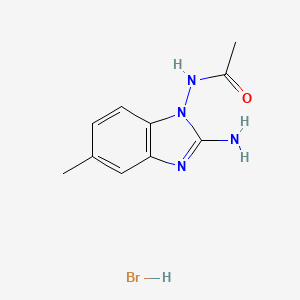
3-methyl-N'-(3-methylbutanoyl)butanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is an organic compound with the molecular formula C₁₀H₂₀N₂O₂. It is a hydrazide derivative, characterized by the presence of a hydrazine functional group bonded to a butanoic acid derivative. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide typically involves the reaction of 3-methylbutanoyl chloride with 3-methylbutanehydrazide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 3-methylbutanoyl chloride and 3-methylbutanehydrazide
Catalyst: Base such as triethylamine
Solvent: Anhydrous solvents like dichloromethane
Temperature: Controlled between 20°C to 40°C
Pressure: Atmospheric pressure
Analyse Des Réactions Chimiques
Types of Reactions
3-methyl-N’-(3-methylbutanoyl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form hydrazine derivatives.
Substitution: Undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazides.
Applications De Recherche Scientifique
3-methyl-N’-(3-methylbutanoyl)butanehydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 3-methyl-N’-(3-methylbutanoyl)butanehydrazide involves its interaction with specific molecular targets. It can act as a nucleophile, attacking electrophilic centers in various substrates. The hydrazide group can form stable complexes with metal ions, which can be exploited in catalysis and coordination chemistry. The pathways involved include:
Nucleophilic attack: On electrophilic carbon atoms.
Complex formation: With metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-methylbutanoyl hydrazide
- N,N’-diisovaleryl hydrazine
- 3-methylbutanoic acid hydrazide
Uniqueness
3-methyl-N’-(3-methylbutanoyl)butanehydrazide is unique due to its dual methyl substitution, which imparts distinct steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Its ability to form stable complexes with metal ions also sets it apart from similar compounds.
Propriétés
Numéro CAS |
1530-52-5 |
|---|---|
Formule moléculaire |
C10H20N2O2 |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
3-methyl-N'-(3-methylbutanoyl)butanehydrazide |
InChI |
InChI=1S/C10H20N2O2/c1-7(2)5-9(13)11-12-10(14)6-8(3)4/h7-8H,5-6H2,1-4H3,(H,11,13)(H,12,14) |
Clé InChI |
XYBXIHSGHRYTRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)NNC(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


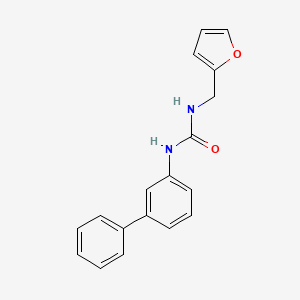
![6-(tert-Butyl) 7-ethyl 2-oxa-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14001683.png)
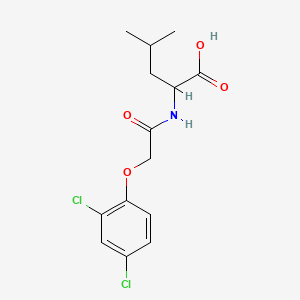

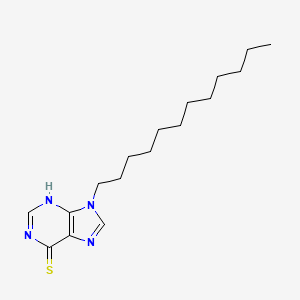
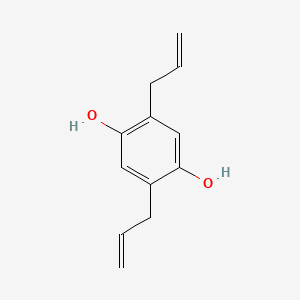
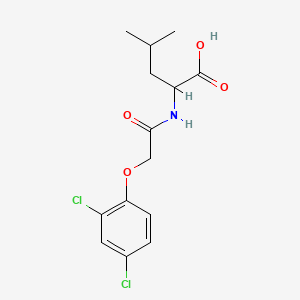
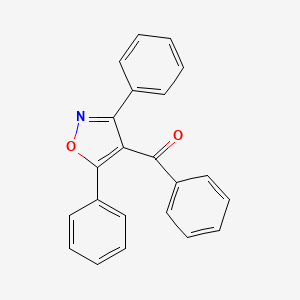
![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
